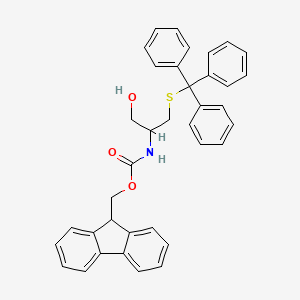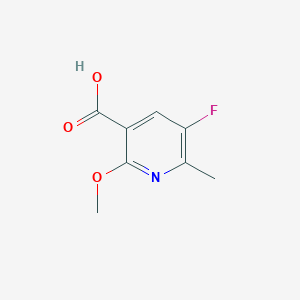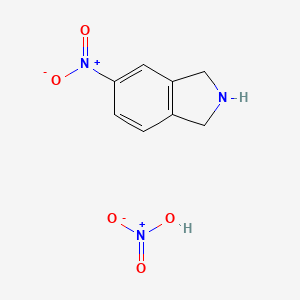
5-nitroisoindoline Nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroisoindoline Nitrate is an organic compound with the chemical formula C8H6N2O2. It is a colorless to pale yellow crystal with a distinct odor. This compound belongs to the class of organic nitrate compounds and exhibits a certain degree of oxidation and explosive properties. It is stable at room temperature but can become explosive when subjected to heat, friction, or impact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Nitroisoindoline Nitrate can be synthesized through a multi-step process involving the reaction of p-nitroaniline and pyridine-2,4-dimethylone. The specific synthesis path is as follows:
- Under acidic conditions, nitroaniline and pyridine-2,4-dimethyl ketone are reacted to obtain 5-nitropyridine-2,4-dimethyl ketone.
- A hydrogenation reaction is carried out to obtain the hydride of 5-nitropyridine-2,4-dimethyl ketone.
- Under acidic conditions, the hydride is reacted with chloroethanol to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield optimization. The compound is typically dissolved in organic solvents such as ethanol or ether during production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitroisoindoline Nitrate undergoes various chemical reactions, including:
Reduction: It can be reduced to 5-aminoisoindoline using suitable reducing agents.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 5-aminoisoindoline.
Substitution: Depending on the substituent introduced, various derivatives of isoindoline can be formed.
Wissenschaftliche Forschungsanwendungen
5-Nitroisoindoline Nitrate has diverse applications in scientific research:
Chemistry: It is used as a raw material and intermediate in organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Nitroisoindoline Nitrate involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the presence of the nitro group, which makes it a versatile intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
5-Nitroisoindoline: Similar in structure but without the nitrate group.
Isoindoline-1,3-dione: A related compound with different functional groups.
Uniqueness: 5-Nitroisoindoline Nitrate is unique due to its nitrate group, which imparts specific reactivity and properties. This makes it distinct from other isoindoline derivatives and useful in specialized applications .
Eigenschaften
Molekularformel |
C8H9N3O5 |
|---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
nitric acid;5-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2.HNO3/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;2-1(3)4/h1-3,9H,4-5H2;(H,2,3,4) |
InChI-Schlüssel |
FBKNPVGFIOXFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


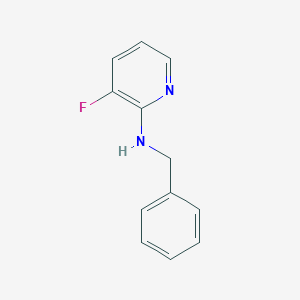


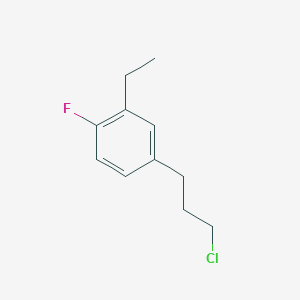

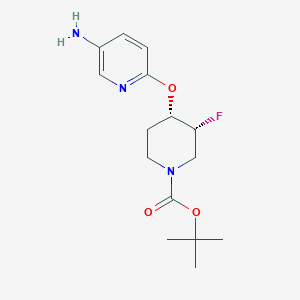
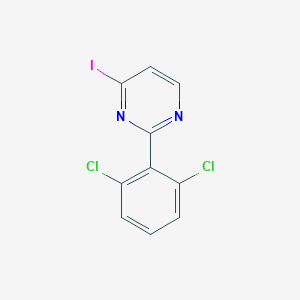
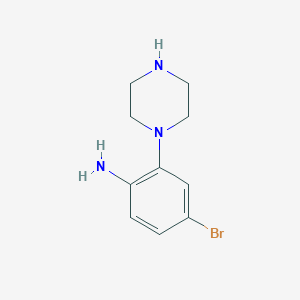

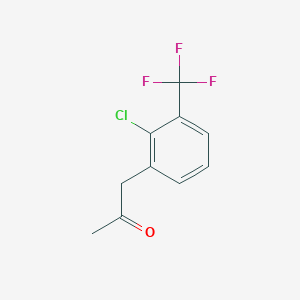
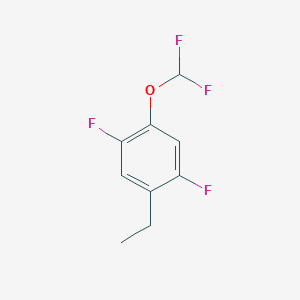
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
